molecular formula C19H11F4N3OS2 B1672318 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 313380-27-7

3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B1672318
CAS No.: 313380-27-7
M. Wt: 437.4 g/mol
InChI Key: ZATJMMZPGVDUOM-UHFFFAOYSA-N
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Description

FDI 6, also known as Forkhead Domain Inhibitory Compound 6, is a small molecule inhibitor specifically targeting the Forkhead Box M1 (FOXM1) protein. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. FDI 6 binds directly to the FOXM1 protein, displacing it from genomic targets and inducing transcriptional down-regulation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

FDI 6 is synthesized through a multi-step process involving the formation of a thienopyridinylcarboxamide structure. The synthesis typically starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Key steps include:

    Formation of Thienopyridine Core: This involves cyclization reactions using appropriate starting materials.

    Amide Coupling: The thienopyridine core is coupled with carboxylic acid derivatives to form the carboxamide structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of FDI 6 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification methods suitable for bulk production. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

FDI 6 undergoes various chemical reactions, including:

    Oxidation: FDI 6 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within FDI 6, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different substituents into the FDI 6 molecule, potentially enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

FDI 6 has a wide range of scientific research applications:

Comparison with Similar Compounds

FDI 6 is unique compared to other FOXM1 inhibitors due to its specific binding mechanism and high selectivity. Similar compounds include:

FDI 6 stands out due to its minimal off-target effects and high specificity for FOXM1, making it a valuable tool in both research and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATJMMZPGVDUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313380-27-7
Record name 3-AMINO-N-(4-FLUOROPHENYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
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3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
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3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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